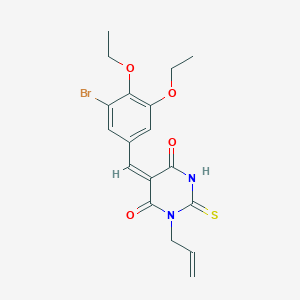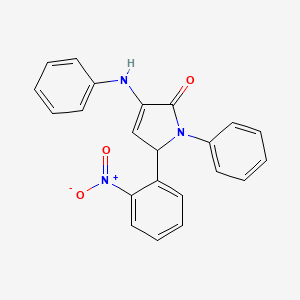![molecular formula C17H13F3N4O B4934752 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug development, and chemical biology. In
科学的研究の応用
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to exhibit potent inhibitory activity against several cancer cell lines, making it a promising candidate for the development of anticancer drugs. In chemical biology, 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been used as a tool compound to study protein-protein interactions and enzyme activity. Additionally, 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has also been investigated for its potential applications in the development of new materials and sensors.
作用機序
The mechanism of action of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been suggested that 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide may exert its biological effects by binding to specific target proteins and modulating their activity. For example, 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival.
Biochemical and Physiological Effects
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to exhibit potent inhibitory activity against several cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. In addition, 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to inhibit the activity of PARP, which may lead to DNA damage and cell death.
実験室実験の利点と制限
One of the main advantages of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is its potent inhibitory activity against cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to exhibit good selectivity towards its target proteins, minimizing off-target effects. However, one of the main limitations of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is its limited solubility in aqueous solutions, which may pose challenges in its application in biological systems.
将来の方向性
There are several future directions that can be explored in the study of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide. One possible direction is the development of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide's potential applications in combination therapies with other anticancer drugs. Additionally, the identification of new target proteins for 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide may lead to the development of new therapeutic strategies for cancer treatment. Finally, the development of new materials and sensors based on 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide may lead to new technological applications.
合成法
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide can be synthesized through a multi-step reaction process that involves the use of various chemical reagents and catalysts. The first step involves the preparation of 2-(trifluoromethyl)benzoyl chloride, which is then reacted with 5-methyl-1H-1,2,3-triazole in the presence of a base to yield 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide.
特性
IUPAC Name |
4-(5-methyltriazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c1-11-10-21-23-24(11)13-8-6-12(7-9-13)16(25)22-15-5-3-2-4-14(15)17(18,19)20/h2-10H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWIKDODAHKEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)


![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)

![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)

![N-[3-(4-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4934722.png)
![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4934734.png)

![ethyl 4-(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4934736.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)

![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)propanamide](/img/structure/B4934764.png)